(4-METHOXYPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE
Beschreibung
(4-METHOXYPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that features a methoxyphenyl group, a pyrrole ring, and a piperazine moiety
Eigenschaften
Molekularformel |
C18H23N3O2 |
|---|---|
Molekulargewicht |
313.4g/mol |
IUPAC-Name |
(4-methoxyphenyl)-[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H23N3O2/c1-19-9-3-4-16(19)14-20-10-12-21(13-11-20)18(22)15-5-7-17(23-2)8-6-15/h3-9H,10-14H2,1-2H3 |
InChI-Schlüssel |
WCHRDVCBTCVKLZ-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions
(4-METHOXYPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the carbonyl group results in an alcohol.
Wissenschaftliche Forschungsanwendungen
(4-METHOXYPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-METHOXYPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone: Shares the methoxyphenyl and pyrrole groups but lacks the piperazine moiety.
1-(4-Methoxyphenyl)-2-propanone: Contains a methoxyphenyl group but differs in the rest of the structure.
1-(1H-pyrrol-2-yl)ethanone: Features the pyrrole ring but lacks the methoxyphenyl and piperazine groups.
Uniqueness
The uniqueness of (4-METHOXYPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
